molecular formula C9H10F3N B3193987 N-Ethyl-3-(trifluoromethyl)aniline CAS No. 774-98-1

N-Ethyl-3-(trifluoromethyl)aniline

Cat. No.: B3193987
CAS No.: 774-98-1
M. Wt: 189.18 g/mol
InChI Key: NKVRBCWUWUEDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorinated Aniline (B41778) Derivatives in Modern Organic Synthesis

Fluorinated aniline derivatives are a cornerstone of modern organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. google.combeilstein-journals.org The incorporation of fluorine into the aniline scaffold dramatically alters the molecule's physicochemical properties. acs.org These changes include modifications in acidity, basicity, lipophilicity, and metabolic stability, which are crucial for designing molecules with specific biological activities.

Strategic Importance of the Trifluoromethyl Group in Chemical Structures

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry and materials science due to its unique electronic and steric properties. mdpi.comwikipedia.org Its high electronegativity, comparable to that of chlorine, makes trifluoromethyl-substituted compounds strong acids and lowers the basicity of nearby functional groups. wikipedia.org This electron-withdrawing nature is a key tool for modulating the reactivity and properties of organic molecules. mdpi.com

Incorporating a CF3 group can significantly enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes. mdpi.comnih.gov This property is often exploited in drug design to enhance the bioavailability of therapeutic compounds. Moreover, the CF3 group is metabolically stable, often used to replace a metabolically vulnerable methyl group, thereby preventing oxidative degradation and extending the compound's duration of action. wikipedia.org The steric bulk of the trifluoromethyl group can also influence the conformation of a molecule, leading to improved binding selectivity for its biological target. nih.gov

N-Ethyl-3-(trifluoromethyl)aniline as a Distinct Synthetic and Mechanistic Probe

This compound serves as a valuable building block and a probe for studying reaction mechanisms. Its structure combines the features of a secondary aniline with an electron-withdrawing trifluoromethyl group on the aromatic ring. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.

The presence of the N-ethyl group provides a site for further functionalization, while the trifluoromethyl group at the meta-position influences the regioselectivity of electrophilic aromatic substitution reactions. Researchers utilize this compound to investigate the electronic and steric effects of the trifluoromethyl group on the reactivity of the aniline nitrogen and the aromatic ring. For instance, in trifluoromethylarylation reactions of alkenes, anilines present challenges due to potential side reactions, but recent studies have shown that solvents like hexafluoroisopropanol (HFIP) can play a crucial role in promoting selective functionalization. nih.gov

Overview of Research Trajectories for this compound and Related Structures

Current research involving this compound and its analogs is focused on several key areas. One significant trajectory is its use in the development of novel bioactive molecules. The unique properties conferred by the trifluoromethyl group make it an attractive scaffold for the design of new pharmaceuticals and agrochemicals. mdpi.comscilit.com For example, trifluoromethyl-containing compounds have been investigated for their potential as anticancer agents and insecticides. wikipedia.orgnih.gov

Another area of active investigation is the development of new synthetic methodologies. The synthesis of fluorinated organic compounds can be challenging, and there is a continuous effort to develop more efficient and selective methods for introducing fluorine and trifluoromethyl groups into organic molecules. nih.govresearchgate.net Research into the catalytic functionalization of anilines, including trifluoromethylated derivatives, aims to provide more direct and atom-economical routes to valuable chemical entities. nih.gov Furthermore, compounds like N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, derived from related structures, are being explored for applications in materials science, such as redox shuttles for overcharge protection in lithium-ion batteries. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 774-98-1 chemsrc.com
Molecular Formula C9H10F3N chemicalbook.com
Molecular Weight 189.18 g/mol chemicalbook.com
Predicted XlogP 3.7 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774-98-1

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N-ethyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6,13H,2H2,1H3

InChI Key

NKVRBCWUWUEDLT-UHFFFAOYSA-N

SMILES

CCNC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCNC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for N Ethyl 3 Trifluoromethyl Aniline and Its Advanced Precursors

Direct N-Alkylation Strategies for 3-(trifluoromethyl)aniline (B124266)

The most direct route to N-Ethyl-3-(trifluoromethyl)aniline involves the formation of a bond between the nitrogen atom of 3-(trifluoromethyl)aniline and an ethyl group. This is typically achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Approaches for N-Ethylation

Nucleophilic substitution represents a classical and straightforward method for the N-alkylation of anilines. In this approach, 3-(trifluoromethyl)aniline acts as a nucleophile, attacking an ethyl electrophile, typically an ethyl halide such as ethyl bromide or ethyl iodide. The reaction is generally conducted in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or sodium carbonate. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) often used to facilitate the reaction. A common challenge with this method is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-diethyl-3-(trifluoromethyl)aniline, as a byproduct. Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, is necessary to maximize the yield of the desired secondary amine. One common approach involves reacting 3-(trifluoromethyl)aniline with allyl bromide in the presence of a base like potassium carbonate, a method that can be adapted for ethylation using ethyl bromide.

Reductive Amination Pathways to this compound

Reductive amination offers an alternative pathway that often provides higher selectivity for the secondary amine product compared to direct alkylation. This two-step, one-pot process involves the initial reaction of 3-(trifluoromethyl)aniline with an aldehyde, in this case, acetaldehyde, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired N-ethylated product. The electron-withdrawing nature of the trifluoromethyl group makes 3-(trifluoromethyl)aniline less nucleophilic, which can necessitate robust reaction conditions. thieme-connect.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in conjunction with an acid or a Lewis acid catalyst to promote imine formation. researchgate.net For electron-deficient anilines, more powerful reducing systems such as a combination of sodium borohydride and trimethylsilyl (B98337) chloride (TMSCl) in a solvent like dimethylformamide (DMF) can lead to full conversion in a short time. thieme-connect.com Another effective system for these challenging substrates is borane-tetrahydrofuran (B86392) complex (BH₃·THF). thieme-connect.com The diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters has also been studied, highlighting the utility of this reaction in creating complex molecules with trifluoromethyl groups. researchgate.netnih.gov

Reducing SystemSubstratesKey FeaturesReference
NaBH₄ / Lewis Acid (e.g., Aquivion-Fe)Aldehydes and Ketones with AnilinesOne-pot, efficient, and uses a recyclable iron-based catalyst. researchgate.net
BH₃·THF / TMSCl / DMFKetones with Electron-Deficient AnilinesPowerful combination giving full conversion in 10-25 minutes. thieme-connect.com
NaBH₄ / TMSCl / DMFKetones with Electron-Deficient AnilinesRobust and scalable protocol for challenging substrates. thieme-connect.com
Sodium Cyanoborohydride (NaBH₃CN)Aldehydes with AnilinesMild reducing agent, effective for forming secondary amines. nih.gov

Catalytic Modulations in N-Alkylation Reactions (e.g., Palladium Catalysis)

Modern synthetic chemistry has seen the emergence of catalytic methods for N-alkylation that offer improved efficiency, selectivity, and substrate scope. Transition metal catalysts, particularly those based on palladium and nickel, are effective for these transformations. For instance, a nickel(II) bromide complex has been used to catalyze the reaction between metabromotrifluoromethylbenzene and allylamine (B125299) to produce N-allyl-3-(trifluoromethyl)aniline, demonstrating the potential for metal catalysis in forming C-N bonds with trifluoromethyl-substituted aromatics. google.com While this example involves allylation, the principle can be extended to ethylation.

Palladium-catalyzed reactions are also prominent in C-N bond formation. nih.gov These reactions often involve the coupling of an amine with an alkyl halide or another electrophile. The catalytic cycle typically involves oxidative addition of the electrophile to the palladium center, followed by coordination of the amine, and subsequent reductive elimination to form the N-alkylated product and regenerate the catalyst. Tris(pentafluorophenyl)borane has also been reported as a metal-free catalyst for the N-alkylation of various amines using aryl esters as alkylating agents, presenting a milder reaction protocol. rsc.org

Catalyst SystemReactantsReaction TypeKey AdvantagesReference
Nickel(II) Bromide / Diphosphine LigandMetabromotrifluoromethylbenzene + AllylamineN-AllylationGood transformation rate and selectivity for mono-substituted product. google.com
Palladium CatalystMalononitriles + Enantioenriched Primary Allylic AminesStereospecific AlkylationCleavage of sp³ C-N bond at room temperature without additives. nih.gov
Tris(pentafluorophenyl)borane B(C₆F₅)₃Amines + Aryl EstersMetal-Free N-AlkylationMild protocol, provides good to excellent yields for various amines. rsc.org

Trifluoromethylation Strategies on N-Ethylated Aniline (B41778) Frameworks

An alternative synthetic logic involves introducing the trifluoromethyl group onto a pre-existing N-ethylaniline molecule. This approach is less common for synthesizing this compound specifically, as it would require regioselective trifluoromethylation at the meta position of the aromatic ring. However, methods for the direct trifluoromethylation of the nitrogen atom are well-documented for other aniline derivatives.

Direct Introduction of the Trifluoromethyl Group onto Nitrogen

The direct N-trifluoromethylation of anilines is a method to produce N-(trifluoromethyl)aniline derivatives. Research has demonstrated that secondary anilines can be converted to their N-CF₃ counterparts. rsc.org For example, N,3-dimethylaniline can be successfully trifluoromethylated on the nitrogen atom to yield N,3-dimethyl-N-(trifluoromethyl)aniline. rsc.org This type of reaction typically employs electrophilic trifluoromethylating agents. While this specific reaction creates a different final product, it establishes a proof of concept for the direct introduction of a CF₃ group onto the nitrogen of a substituted aniline.

Metal-mediated Trifluoromethylation Protocols

Metal-mediated reactions offer powerful tools for forming carbon-fluorine bonds. In the context of N-trifluoromethylation, silver-mediated oxidative N-trifluoromethylation of secondary amides has been developed. nih.gov This strategy could potentially be adapted for the N-trifluoromethylation of anilines. Such protocols often involve a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na), and a metal catalyst or mediator that facilitates the transfer of the CF₃ group to the nitrogen atom. nih.gov The development of these methods is crucial for expanding the toolbox of synthetic chemists, enabling the creation of novel fluorinated molecules.

Radical Trifluoromethylation Techniques

Radical trifluoromethylation has emerged as a powerful tool for the direct introduction of the trifluoromethyl (CF₃) group into aromatic systems. These methods are advantageous as they often proceed under mild conditions and can tolerate a variety of functional groups. One notable advancement in this area is the development of novel radical initiators that decompose to generate the trifluoromethyl radical (•CF₃).

Another significant approach involves photocatalysis, where visible light and a suitable photocatalyst are used to generate trifluoromethyl radicals from a precursor, such as trifluoromethyl iodide (CF₃I) or other commercially available reagents. These photochemically generated radicals can then add to aromatic rings. For instance, an iridium photocatalyst, in conjunction with a stoichiometric reducing agent like ascorbic acid, can facilitate the addition of fluorinated groups to nitrones, which can subsequently be reduced to the target amines. organic-chemistry.org

Alternative and Novel Synthetic Routes to this compound Analogues

Beyond direct trifluoromethylation, a range of alternative and novel synthetic strategies have been developed to access this compound analogues. These methods often provide greater control over regioselectivity and offer pathways to a diverse array of structurally related compounds.

Metal-Free Amination Approaches for 3-Trifluoromethyl Aniline Derivatives

The synthesis of the core 3-(trifluoromethyl)aniline structure is a critical step. Traditional methods often rely on the reduction of the corresponding nitroaromatic compound, a transformation frequently accomplished using metal catalysts. However, to avoid metal contamination and harsh reaction conditions, metal-free alternatives have been developed.

One highly effective metal-free method is the reduction of nitro compounds using trichlorosilane (B8805176) (HSiCl₃). nih.gov This approach has been successfully adapted for continuous-flow synthesis, allowing for the rapid and efficient conversion of both aromatic and aliphatic nitro derivatives into their corresponding primary amines. nih.gov For the synthesis of 3-(trifluoromethyl)aniline, the precursor 1-nitro-3-(trifluoromethyl)benzene can be reduced in high yield and with short reaction times, often without the need for extensive purification. nih.gov This method is chemoselective and represents a scalable, metal-free pathway to essential aniline precursors.

Utilization of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) in Amine Synthesis

Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is a versatile and convenient reagent for introducing the 1-amino-2,2,2-trifluoroethyl group into molecules. tcichemicals.com TFAE serves as a stable and easy-to-handle precursor to the highly reactive and gaseous trifluoroacetaldehyde. tcichemicals.com Its application in amine synthesis is particularly relevant for creating analogues of this compound with modifications on the ethyl group.

The synthesis of α-trifluoromethyl amines can be achieved through the reaction of TFAE with various aromatic and heteroaromatic compounds. researchgate.net For example, TFAE reacts with imines derived from methyl ketones to afford β-hydroxy-β-trifluoromethyl ketones, which are valuable intermediates that can be further converted to amines. acs.orgnih.gov More directly, TFAE can react with anilines. For instance, N,N-dimethylanilines undergo electrophilic substitution with TFAE to form 2,2,2-trifluoro-1-(N,N-dimethylaminophenyl)ethanols in excellent yields. researchgate.net While simple anilines like acetanilide (B955) may not react under the same conditions, activated anilines or those under specific catalytic conditions can be functionalized, providing a route to N-(1-alkoxy-2,2,2-trifluoroethyl)aniline derivatives, which are precursors to the desired amines. researchgate.net

Table 1: Reactions Involving Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)
ReactantReagent/CatalystProduct TypeYieldReference
Enamines from methyl ketonesTFAEβ-hydroxy-β-trifluoromethyl ketonesHigh acs.org
Imines from methyl ketonesTFAEβ-hydroxy-β-trifluoromethyl ketonesGood to Excellent nih.gov
N,N-dimethylanilinesTFAE2,2,2-trifluoro-1-(hydroxyphenyl)ethanolsExcellent researchgate.net
PhenolsTFAE / K₂CO₃2,2,2-trifluoro-1-(hydroxyphenyl)ethanols- researchgate.net

Multi-component Reaction Architectures for this compound Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a powerful strategy for rapidly generating molecular diversity. frontiersin.org This approach is highly efficient for constructing complex molecules, such as analogues of this compound, from simple precursors.

For instance, an MCR approach can be designed to build complex heterocyclic structures fused to or containing the trifluoromethylaniline motif. A notable example is the synthesis of benzo[d]azepines through an MCR between an o-alkynyl benzaldehyde, an amine, and a trifluoromethyl source like trifluorodiazoethane. rsc.org This strategy allows for the construction of pharmaceutically relevant scaffolds in a single step. rsc.org Similarly, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be employed to synthesize complex peptide-like structures incorporating a trifluoromethylaniline fragment. frontiersin.org The versatility of MCRs allows for wide variation in the starting materials, enabling the creation of large libraries of analogues for structure-activity relationship studies.

Table 2: Examples of Multi-component Reactions (MCRs) for Analogue Synthesis
MCR TypeComponentsResulting ScaffoldKey FeatureReference
Three-Componento-Alkynyl benzaldehyde, Amine, TrifluorodiazoethaneBenzo[d]azepineDirect incorporation of CF₃ group into a complex ring system. rsc.org
Ugi Four-ComponentAldehyde, Amine (e.g., 3-Trifluoromethylaniline), Carboxylic Acid, Isocyanideα-acylamino carboxamideRapid assembly of complex, peptide-like molecules. frontiersin.org
Three-Component3-Amino-pyrazolo[3,4-b]pyridine, Aldehyde, Ethyl acetoacetatePyrimidine-fused pyrazolo[3,4-b]pyridineEfficient synthesis of fused heterocyclic systems. frontiersin.org

Table of Mentioned Chemical Compounds

Chemical NameFormula
This compoundC₉H₁₀F₃N
3-(Trifluoromethyl)anilineC₇H₆F₃N
AcetanilideC₈H₉NO
Ascorbic acidC₆H₈O₆
Benzo[d]azepineC₁₀H₉N
Ethyl acetoacetateC₆H₁₀O₃
N,N-DimethylanilineC₈H₁₁N
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radicalC₉F₂₁
PhenolC₆H₆O
Potassium CarbonateK₂CO₃
Pyrimidine (B1678525)C₄H₄N₂
TrichlorosilaneHSiCl₃
TrifluoroacetaldehydeC₂HF₃O
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)C₄H₇F₃O₂
TrifluorodiazoethaneC₂HF₃N₂
Trifluoromethyl iodideCF₃I
1-Nitro-3-(trifluoromethyl)benzeneC₇H₄F₃NO₂

Advanced Reaction Pathways and Mechanistic Investigations Involving N Ethyl 3 Trifluoromethyl Aniline

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of N-Ethyl-3-(trifluoromethyl)aniline is a delicate balance between the activating, ortho-, para-directing N-ethyl group and the deactivating, meta-directing trifluoromethyl group. wikipedia.orgminia.edu.eg

Aromatic Substitution Reactions Directed by Trifluoromethyl and N-Ethyl Groups

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). vaia.comnih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). vanderbilt.edu Consequently, the trifluoromethyl group is characterized as a deactivating group. youtube.com The deactivation is most pronounced at the ortho and para positions, leading to a directing effect towards the meta position for incoming electrophiles. vaia.comvanderbilt.edu

Conversely, the N-ethyl group is an activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance (+M effect), increasing the electron density of the ring and making it more nucleophilic. This activating influence is strongest at the ortho and para positions.

Transition Metal-Catalyzed Transformations

This compound is a valuable substrate in a variety of transition metal-catalyzed reactions, which allow for the formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium catalysis is a cornerstone of modern organic synthesis, and anilines are common coupling partners in these transformations.

Palladium-catalyzed N-alkenylation reactions provide a direct route to enamines and their derivatives. In the context of N-aryl phosphoramidates, which can be derived from anilines, palladium catalysts facilitate the coupling with alkenes. mdpi.comnih.gov While specific studies on the N-alkenylation of phosphoramidates derived directly from this compound are not detailed in the provided results, the general mechanism for related anilines involves the oxidative addition of a palladium(0) species to the N-H bond (or a pre-activated derivative), followed by coordination of the alkene and subsequent insertion into the Pd-N bond. Reductive elimination then furnishes the N-alkenylated product and regenerates the palladium(0) catalyst. A study on the palladium-catalyzed oxidative cross-coupling of N-aryl phosphoramidates with alkenes noted that phosphoramidates with electron-withdrawing groups on the aniline (B41778), such as a trifluoromethyl group, could be efficiently converted into the corresponding N-vinyl phosphoramidates. mdpi.comresearchgate.net This suggests that this compound, after conversion to its phosphoramidate, would be a viable substrate for such transformations.

The Buchwald-Hartwig amination is another prominent palladium-catalyzed C-N bond-forming reaction, coupling amines with aryl halides. libretexts.orgwikipedia.orgorganic-chemistry.orgname-reaction.comjk-sci.com The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. name-reaction.comjk-sci.com this compound can act as the amine component in these reactions.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed C-N Bond Formation
StepDescriptionKey Intermediates
Oxidative AdditionThe Pd(0) catalyst inserts into the aryl-halide bond.Aryl-Pd(II)-Halide complex
Amine Coordination & DeprotonationThe amine coordinates to the Pd(II) center and is deprotonated by a base.[Aryl-Pd(II)-Amido] complex
Reductive EliminationThe C-N bond is formed, and the product is released from the metal center.Aryl-Amine product and Pd(0) catalyst

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds, including amides. nih.govacs.org The synthesis of α-trifluoromethyl (α-CF3) amides is of particular interest due to the unique properties conferred by the trifluoromethyl group. nih.govduke.eduacs.orgorganic-chemistry.org A general strategy for the synthesis of α-CF3 amides involves the palladium-catalyzed carbonylation of a suitable trifluoromethylated precursor in the presence of an amine. nih.govacs.org

For instance, the carbonylation of 2-bromo-3,3,3-trifluoropropene with anilines, catalyzed by a palladium complex, provides a route to α-CF3 acrylamides. nih.govacs.org The proposed mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by the insertion of carbon monoxide (CO) to form an acyl-palladium intermediate. Nucleophilic attack of the aniline, such as this compound, on this intermediate, followed by reductive elimination, would yield the desired α-CF3 amide. nih.govacs.org The reaction conditions, particularly the choice of ligands, can influence the final product. nih.gov

Table 2: Proposed Mechanistic Steps for α-CF3 Amide Synthesis via Carbonylation
StepDescriptionKey Intermediates
Oxidative AdditionPd(0) inserts into the C-Br bond of the trifluoromethylated olefin.Vinyl-Pd(II)-Br complex
CO InsertionCarbon monoxide inserts into the Pd-C bond.Acyl-Pd(II)-Br complex
Nucleophilic AttackThe amine attacks the acyl-palladium intermediate.[Acyl-Pd(II)-Amine] complex
Reductive EliminationThe C-N bond is formed, yielding the α-CF3 amide and regenerating the Pd(0) catalyst.α-CF3 Amide and Pd(0)
Asymmetric Catalysis with this compound Derived Ligands

While direct applications of this compound in asymmetric catalysis are not extensively documented in the provided search results, the principles of designing chiral ligands from substituted anilines are well-established. The core idea is to incorporate the this compound moiety into a larger, rigid, and chiral scaffold that can coordinate to a metal center. The electronic properties of the trifluoromethyl group, being strongly electron-withdrawing, and the steric bulk of the ethyl group can significantly influence the catalytic activity and enantioselectivity of the resulting metal complex.

The design of such ligands often involves creating bidentate or polydentate structures to form stable chelates with transition metals like palladium, rhodium, or iridium. These complexes can then be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and hydrosilylations. The specific placement of the trifluoromethyl group can modulate the Lewis acidity of the metal center and influence the electronic environment of the catalytic pocket, thereby affecting substrate binding and the stereochemical outcome of the reaction.

Copper-Catalyzed Amination Processes for Analogues

The synthesis of analogues of this compound often relies on cross-coupling reactions to form the crucial C-N bond. Copper-catalyzed amination reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are powerful methods for this purpose. wikipedia.orgwikipedia.org

The Ullmann condensation traditionally involves the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org For instance, the synthesis of an this compound analogue could involve the reaction of 1-bromo-3-(trifluoromethyl)benzene with ethylamine, catalyzed by a copper species. Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov This reaction can be adapted to use copper catalysts, particularly for certain substrates. The general mechanism involves the oxidative addition of an aryl halide to a low-valent metal center, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

Table 1: Comparison of Copper-Catalyzed Amination Reactions

Feature Ullmann Condensation Buchwald-Hartwig Amination (Copper-catalyzed variant)
Catalyst Typically copper powder or copper(I) salts Copper(I) or Copper(II) salts with ligands
Reaction Conditions Often requires high temperatures (>210 °C) wikipedia.org Generally milder conditions
Substrate Scope Traditionally used for activated aryl halides Broad scope, including less reactive aryl chlorides

| Ligands | Often ligand-free in classic protocols | Requires ligands (e.g., diamines, phosphines) for efficiency |

Ruthenium-Catalyzed sp3 Arylation Directing Effects

The trifluoromethyl group and the nitrogen atom of the N-ethylamino group in this compound can exert significant directing effects in transition metal-catalyzed C-H activation and arylation reactions. Ruthenium-catalyzed direct arylation of C-H bonds is a powerful tool for forging carbon-carbon bonds, and the regioselectivity is often controlled by a directing group. nih.govrsc.org

In the context of this compound derivatives, the amino group can be modified to incorporate a directing group, such as a pyridyl or quinolinyl moiety. This directing group coordinates to the ruthenium catalyst, bringing it into proximity of a specific C-H bond, thereby enabling its selective arylation. For instance, N-(2-pyridyl) substituted benzylamines have been shown to undergo highly regioselective sp3 C-H arylation with arylboronates, catalyzed by a ruthenium(0) species. researchgate.net The substitution pattern on the directing group can be crucial for achieving high yields. researchgate.net

The electron-withdrawing trifluoromethyl group on the aniline ring can influence the reactivity of the C-H bonds. Generally, electron-withdrawing groups on the aromatic amide facilitate ruthenium-catalyzed C-H arylation. rsc.org This electronic effect, combined with the steric influence of the ethyl group, would likely dictate the preferred site of arylation in a suitably derivatized this compound substrate.

Intramolecular Cyclizations and Rearrangement Studies

Synthesis of Nitrogen Heterocycles from this compound Precursors

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and materials science.

Quinolines: One of the classic methods for synthesizing quinolines is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov A precursor derived from this compound could be utilized in such a synthesis. For example, acylation of the amino group followed by further functionalization could provide the necessary starting material. Modified USY zeolites have been used as catalysts for the synthesis of quinolines from aniline and propanol, suggesting that similar heterogeneous catalytic approaches could be applied to derivatives of this compound. rsc.org

Indoles: The Fischer indole (B1671886) synthesis is a widely used method for constructing the indole ring system. wikipedia.orgbyjus.comorganic-chemistry.orgtaylorandfrancis.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from the corresponding arylhydrazine and an aldehyde or ketone. byjus.com this compound can be converted to the corresponding hydrazine (B178648) derivative, which can then undergo the Fischer indole synthesis to produce a trifluoromethyl- and ethyl-substituted indole. The reaction conditions, including the choice of acid catalyst (Brønsted or Lewis acids), can significantly impact the outcome. wikipedia.orgbyjus.com

Benzodiazepines: Benzodiazepines are another important class of nitrogen heterocycles. Their synthesis can be achieved through various routes, including the condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents. A precursor derived from this compound, such as a substituted o-phenylenediamine (B120857), could be employed in the synthesis of trifluoromethyl-substituted benzodiazepines. nih.govresearchgate.net For example, a multicomponent reaction involving an isatin (B1672199) derivative, a 1,2-phenylenediamine, and dimedone under ultrasonic irradiation has been reported for the synthesis of benzodiazepine (B76468) rings. researchgate.net

Table 2: Synthesis of Nitrogen Heterocycles

Heterocycle Key Synthetic Method Precursor Requirement from this compound
Quinoline Friedländer Annulation nih.gov o-aminoaryl aldehyde or ketone derivative
Indole Fischer Indole Synthesis wikipedia.orgbyjus.com Arylhydrazine derivative

| Benzodiazepine | Condensation with dicarbonyls nih.gov | o-phenylenediamine derivative |

Detailed Mechanistic Elucidation of Reactions

The mechanisms of the reactions discussed above have been the subject of detailed investigations, often employing a combination of experimental and computational methods.

Copper-Catalyzed Amination: The mechanism of the Buchwald-Hartwig amination is generally understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Isotopic labeling studies and kinetic analyses have been instrumental in elucidating the finer details of these steps.

Ruthenium-Catalyzed Arylation: The mechanism of ruthenium-catalyzed C-H arylation with a directing group is believed to involve the formation of a ruthenacycle intermediate. The directing group coordinates to the ruthenium center, facilitating the cleavage of a nearby C-H bond and the formation of a five- or six-membered metallacycle. This intermediate then reacts with the arylating agent, leading to the formation of the C-C bond and regeneration of the catalyst.

Fischer Indole Synthesis: The mechanism of the Fischer indole synthesis has been extensively studied and is understood to involve the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgbyjus.com This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step. Subsequent cyclization and elimination of ammonia (B1221849) lead to the final indole product. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

OCF3 Migration: Mechanistic studies on the OCF3 migration in N-aryl-N-(trifluoromethoxy)amines suggest a heterolytic cleavage of the N-O bond. nih.gov Experiments conducted in the presence of radical traps did not show a decrease in reaction yield, indicating that a radical pathway is unlikely. nih.gov Linear free energy relationship analysis using Hammett plots further supports an ionic mechanism involving the formation of a nitrenium ion intermediate. nih.gov

Reaction Mechanism Studies (e.g., Palladium-Catalyzed Carbonylation)

While specific mechanistic studies focusing exclusively on the palladium-catalyzed carbonylation of this compound are not extensively detailed in the literature, its role as a nucleophile in the aminocarbonylation of aryl halides is well-established within the broader context of palladium catalysis. nih.govnih.gov This reaction serves as a powerful method for the synthesis of amides, where an aryl halide, carbon monoxide, and an amine are coupled. nih.gov

The generally accepted mechanism for the palladium-catalyzed aminocarbonylation of an aryl halide (Ar-X) with an amine such as this compound proceeds through a well-defined catalytic cycle:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate, [Pd(Ar)(X)L₂].

CO Insertion: Carbon monoxide then coordinates to the palladium center and undergoes migratory insertion into the palladium-aryl bond. This step forms a palladium-acyl (benzoyl) complex, [Pd(C(O)Ar)(X)L₂]. nih.gov

Amine Coordination and Reductive Elimination: this compound then acts as a nucleophile. After coordination to the palladium-acyl complex and subsequent deprotonation (often assisted by a base), a palladium-amidoacyl intermediate is formed. The final step is the reductive elimination of the desired amide product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.govnih.gov

The seminal work in this field demonstrated that palladium-catalyzed three-component coupling of an aryl halide, CO, and an amine is a convenient method for the regioselective synthesis of carbonyl-containing compounds. nih.gov Various ligands, such as Xantphos, have been developed to create general and efficient catalyst systems that operate even at atmospheric pressure of CO. nih.gov These systems are compatible with a range of functional groups on the aryl halide and the amine nucleophile. nih.gov

General Scope of Palladium-Catalyzed Aminocarbonylation of Aryl Halides
Aryl Halide (Ar-X)Amine NucleophileTypical LigandProductReference
4-BromotolueneN,O-DimethylhydroxylamineXantphosN-Methoxy-N,4-dimethylbenzamide nih.gov
4-BromoanisoleMorpholineXantphos(4-Methoxyphenyl)(morpholino)methanone nih.gov
3-BromobenzonitrileBenzylamineXantphosN-Benzyl-3-cyanobenzamide nih.gov
Aryl BromidePrimary/Secondary AminesXantphosBenzamides nih.gov

Role of Electron-Withdrawing Groups on Reaction Dynamics and Selectivity

The trifluoromethyl (CF₃) group at the meta-position of this compound is a potent electron-withdrawing group, which significantly influences the compound's reactivity and its behavior in chemical transformations. nih.gov This electronic effect alters both the reaction dynamics and the selectivity observed in various processes, particularly in transition metal-catalyzed reactions.

In reactions like the Buchwald-Hartwig amination, where a Pd-N bond is formed, the electron-withdrawing CF₃ group influences the stability and reactivity of palladium-amido intermediates. This can affect the rate of the turnover-limiting step of the reaction, which is often the reductive elimination to form the C-N bond. scispace.com Studies on related fluoroalkylanilines have shown that the presence of an electron-withdrawing group on the nitrogen can make reductive elimination the rate-determining step. scispace.com

Paradoxically, the presence of an electron-withdrawing group on an aniline ligand can sometimes enhance catalytic activity. Research on [(NHC)PdCl₂(aniline)] precatalysts demonstrated that a complex bearing 3-trifluoromethylaniline was more efficient in certain challenging cross-coupling reactions than catalysts with electron-neutral or electron-donating aniline ligands. This suggests that the electron-withdrawing group can fine-tune the electronic properties of the palladium center, potentially stabilizing the active catalyst or promoting key steps in the catalytic cycle.

The influence of the trifluoromethyl group also extends to reaction selectivity. In a metal-free trifluoromethylarylation of alkenes, the use of hexafluoroisopropanol (HFIP) as a solvent was found to be crucial. nih.gov Mechanistic studies revealed that HFIP forms a hydrogen-bonding network with the aniline and the trifluoromethylating reagent, which alters reactivity and leads to exquisite C- vs. N- and para- vs. ortho-regiocontrol. nih.govresearchgate.net This highlights how the electronic nature of the substituted aniline, in concert with reaction conditions, directs the selective formation of specific products. researchgate.net

Effect of Substituents on Aniline Derivatives in Palladium-Catalyzed Reactions
Aniline DerivativeSubstituent TypeObserved Effect in Cross-CouplingReference
3-TrifluoromethylanilineStrongly Electron-WithdrawingEnhanced efficiency of the derived [(NHC)PdCl₂(aniline)] precatalyst in C-O cross-coupling.
AnilineElectron-NeutralBaseline reactivity in various cross-coupling reactions.
4-Methoxy-anilineElectron-DonatingLower efficiency of the derived [(NHC)PdCl₂(aniline)] precatalyst compared to electron-withdrawing variants.
FluoroalkylaminesElectron-Withdrawing (on N)Makes C-N reductive elimination the turnover-limiting step in Pd-catalyzed amination. scispace.com

Applications of N Ethyl 3 Trifluoromethyl Aniline As a Key Building Block in Complex Organic Synthesis

Synthesis of N-Functionalized Derivatives

The reactivity of the secondary amine functionality in N-Ethyl-3-(trifluoromethyl)aniline allows for a variety of N-functionalization reactions, leading to the formation of amides, Schiff bases, and guanidine-based structures. These derivatives serve as important intermediates for the synthesis of more complex molecular architectures.

Preparation of Amide Derivatives

The synthesis of amide derivatives from this compound can be achieved through standard acylation reactions. This typically involves the reaction of the aniline (B41778) with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in the presence of a base to neutralize the hydrogen halide byproduct. The general approach to amide bond formation from an amine and a carboxylic acid derivative is a well-established transformation in organic chemistry.

While specific literature detailing the synthesis of a wide range of amide derivatives directly from this compound is not extensively documented in readily available public sources, the principles of N-acylation are broadly applicable. For instance, the reaction of an aniline with an acyl chloride is a common method for forming an amide bond.

General Reaction Scheme for Amide Synthesis:

Generated code

Where R is an organic substituent and Ar represents the 3-(trifluoromethyl)phenyl group.

The synthesis of N-trifluoromethyl amides, a related class of compounds, has been reported through various methods, including the reaction of isothiocyanates with silver fluoride (B91410) followed by acylation nih.govescholarship.org. This highlights the ongoing interest in developing methodologies for the synthesis of fluorinated amide structures.

Formation of Schiff Bases from this compound Analogues

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone researchgate.netijstm.com. This reaction is often catalyzed by an acid and involves the elimination of a water molecule nih.gov. Given that this compound is a secondary amine, it cannot directly form a traditional Schiff base. However, analogues of this compound, specifically primary anilines with a trifluoromethyl group, readily undergo Schiff base formation. For example, 3-(trifluoromethyl)aniline (B124266) can react with various aldehydes and ketones to yield the corresponding imines.

These reactions are fundamental in organic synthesis and provide a pathway to a diverse range of compounds with potential applications in various fields, including medicinal chemistry and materials science. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration nih.gov.

Development of Guanidine-based Structures

The synthesis of guanidine-based structures from aniline derivatives is a significant transformation in medicinal chemistry due to the prevalence of the guanidinium (B1211019) group in biologically active molecules. While specific examples detailing the direct conversion of this compound to guanidine (B92328) structures are not readily found in public literature, general methods for the guanidinylation of anilines are well-established. These methods often involve the use of specific guanidinylating reagents.

Integration into Advanced Heterocyclic Scaffolds

The unique electronic and structural features of this compound make it an attractive starting material for the synthesis of complex heterocyclic systems. The trifluoromethyl group can influence the reactivity and properties of the resulting heterocycles, making them of interest for various applications.

Pyridine (B92270) and Pyrimidine (B1678525) Ring Formations

The construction of pyridine and pyrimidine rings often involves condensation reactions of amines with dicarbonyl compounds or their equivalents. While specific examples of using this compound in these ring-forming reactions are not extensively reported, the synthesis of trifluoromethyl-substituted pyridines and pyrimidines is an active area of research nih.govnih.gov. For instance, trifluoromethyl pyrimidine derivatives have been synthesized and evaluated for their biological activities nih.gov. The synthesis of these compounds often starts from trifluoromethyl-containing building blocks, which are then elaborated into the desired heterocyclic ring system nih.gov.

A general strategy for pyridine synthesis involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source. In principle, an enamine derivative of this compound could potentially be employed in such reactions.

Triazole and Pyrido-triazine Systems

Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention due to their wide range of biological activities cyberleninka.ru. The synthesis of triazoles often involves the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, a reaction popularly known as "click chemistry" nih.gov. While direct application of this compound in this context would require its conversion to an azide or alkyne derivative, the synthesis of trifluoromethyl-substituted triazoles from trifluoromethylated propargylamines has been reported nih.gov.

Pyrido-triazine systems represent a more complex class of fused heterocycles. The synthesis of tricyclic triazolo-pyrimidinones from aniline derivatives has been described, involving a multi-step sequence starting from the corresponding aniline cyberleninka.ru. Although not specifically demonstrated with this compound, this methodology suggests a potential pathway for its incorporation into such fused heterocyclic systems.

General Heterocycle-guided Benzannulation Strategies

Benzannulation reactions, which involve the formation of a benzene (B151609) ring, are fundamental processes in organic synthesis. This compound and its derivatives can participate in these strategies, particularly those guided by heterocyclic scaffolds. One notable approach is the three-component synthesis of meta-substituted anilines. beilstein-journals.orgbeilstein-journals.org This method utilizes 1,3-diketones bearing heterocyclic substituents, acetone, and various amines, including anilines with electron-withdrawing groups. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of meta-Hetarylanilines Synthesized via Three-Component Benzannulation

Diketone ReactantAmine ReactantProductYield (%)
1,3-diketone 1aBenzylamine3aa73
1,3-diketone 1aAniline3ac75
1,3-diketone 1a3-Aminopyridine3afModerate
1,3-diketone 1a4-Trifluoromethylaniline3agLow
1,3-diketone 1a2,6-Di(isopropyl)aniline3ah53
Data sourced from a study on heterocycle-guided synthesis of m-hetarylanilines. beilstein-journals.orgbeilstein-journals.org

Utilization in the Construction of Advanced Fluorinated Materials

The presence of the trifluoromethyl group imparts unique properties to molecules, making this compound a valuable precursor for advanced fluorinated materials. These materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics.

Fluoropolymers are known for their exceptional properties, including high thermal and chemical resistance, low friction coefficients, and durability. researchgate.net These characteristics stem from the strength of the carbon-fluorine bond. researchgate.net While direct polymerization of this compound is not a common application, it can serve as a crucial building block for creating monomers that are then incorporated into fluorinated polymers. The trifluoromethyl group can significantly influence the polymer's properties, such as its solubility, dielectric constant, and refractive index.

Fluorinated compounds are increasingly used in the development of electronic materials. The electron-withdrawing nature of the trifluoromethyl group can be leveraged to tune the electronic properties of organic molecules used in devices like OLEDs (Organic Light-Emitting Diodes). This compound can be a precursor for synthesizing components of these materials, where its structure can be modified to create molecules with desired charge-transport properties and stability. bldpharm.com

The trifluoromethyl group is a known auxochrome that can influence the color and stability of dyes and pigments. 3-(Trifluoromethyl)aniline, the parent compound of this compound, is used in the manufacturing of dyes and pharmaceuticals. nih.gov The introduction of an ethyl group on the nitrogen atom can further modify the electronic properties and solubility of the resulting dye molecules, potentially leading to enhanced performance characteristics such as lightfastness and thermal stability.

Role in Ligand Design and Catalyst Development

The steric and electronic properties of this compound make it an interesting candidate for the design of specialized ligands for catalysis.

Phosphoramidite (B1245037) Ligands in Asymmetric Catalysis

The modularity and ease of synthesis of phosphoramidite ligands have established them as a privileged class of ligands in the field of asymmetric catalysis. rug.nl Their structure, typically comprising a chiral diol backbone, a phosphorus atom, and a nitrogen-containing amine moiety, allows for extensive fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a wide array of chemical transformations. rug.nl The amine component, in particular, offers a straightforward handle for modification, influencing the ligand's electronic nature and, consequently, the catalytic activity and selectivity of the corresponding metal complex.

While this compound is a commercially available compound possessing an electron-withdrawing trifluoromethyl group that could impart unique electronic characteristics to a catalyst, a comprehensive review of scientific literature and patent databases did not yield specific examples of its incorporation into phosphoramidite ligands for asymmetric catalysis. Therefore, the application of phosphoramidite ligands derived from this specific aniline derivative is discussed here based on the well-established principles of ligand design and function in asymmetric synthesis.

The hypothetical synthesis of a phosphoramidite ligand incorporating this compound would follow a standard, two-step procedure. rug.nl The first step involves the reaction of a chiral diol, such as a derivative of BINOL (1,1'-Bi-2-naphthol), with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃) to form a chiral phosphorochloridite intermediate. rug.nl In the subsequent step, this intermediate would be reacted with this compound, typically in the presence of a base such as triethylamine, to yield the target phosphoramidite ligand. rug.nl

The introduction of the this compound moiety would be expected to significantly influence the ligand's properties. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group. When attached to the aniline ring, it would decrease the electron density on the nitrogen atom and, by extension, on the phosphorus atom of the ligand. This electronic modification can have a profound impact on the catalytic cycle. For instance, in rhodium-catalyzed or copper-catalyzed reactions, a more electron-deficient ligand can enhance the Lewis acidity of the metal center, potentially altering reaction rates and selectivity pathways. ambeed.comuiowa.edu

The performance of such a ligand would be evaluated in various benchmark asymmetric reactions. The table below illustrates hypothetical applications where phosphoramidite ligands are known to be effective, providing a framework for how a ligand derived from this compound might be tested.

Table 1: Potential Applications and Evaluation of a Hypothetical this compound-Derived Phosphoramidite Ligand

Catalytic ReactionMetal CenterSubstrate ExampleExpected ProductKey Performance Metrics
Asymmetric Conjugate AdditionCopper (Cu)Cyclohex-2-en-1-one(R)-3-Ethylcyclohexan-1-oneConversion (%), Enantiomeric Excess (ee %)
Asymmetric HydrogenationRhodium (Rh)Methyl (Z)-acetamidocinnamateN-Acetyl-L-phenylalanine methyl esterConversion (%), Enantiomeric Excess (ee %)
Asymmetric 1,4-AdditionRhodium (Rh)(E)-3-Nonen-2-one + Phenylboronic acid(R)-4-Phenylnonan-2-oneYield (%), Enantiomeric Excess (ee %)
Asymmetric Allylic AlkylationIridium (Ir)Cinnamyl acetateBranched or Linear Alkylation ProductRegioselectivity (b:l), Enantiomeric Excess (ee %)

This table is a conceptual representation. The outcomes (yield, ee%, etc.) would need to be determined experimentally as no specific data for a ligand derived from this compound has been reported in the searched literature.

In copper-catalyzed asymmetric conjugate additions of organometallic reagents (e.g., dialkylzinc or organoboron reagents) to enones, the ligand's electronic profile is crucial for both reactivity and stereocontrol. ambeed.comuiowa.edu Similarly, in rhodium-catalyzed asymmetric hydrogenations or 1,4-additions, the stereochemical outcome is dictated by the precise geometry and electronic environment created by the chiral ligand around the metal center. The unique steric and electronic profile offered by the this compound group would make it a candidate for screening in ligand libraries to find optimal catalysts for new or challenging transformations. rug.nl The development of ligand libraries for high-throughput screening has become a powerful tool for discovering highly efficient and selective catalysts without preconceived notions of what structural features will be optimal. rug.nl

Inability to Generate Article on the Chemical Compound “this compound”

Following a comprehensive and targeted search of scientific literature, it has been determined that there are no publicly available computational or theoretical chemical studies specifically focused on the compound this compound. The search included scholarly articles, research databases, and supplementary materials, but did not yield any publications containing the specific data required to fulfill your request.

The user's instructions mandated a detailed article structured around a precise outline, including data tables for optimized geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Mulliken charge distribution. Generating a scientifically accurate and authoritative article on these topics is wholly contingent on the existence of published research that has performed these specific quantum chemical calculations on this compound.

While general principles of computational chemistry and studies on analogous compounds—such as 3-(trifluoromethyl)aniline and other substituted anilines—are available, using them to extrapolate specific quantitative data for this compound would be speculative and scientifically unsound. Such an approach would not meet the required standards of accuracy and authority.

Therefore, as the necessary source data does not appear to be available in the public domain, it is not possible to generate the requested article. The creation of detailed, data-driven scientific content requires direct reference to peer-reviewed research, which, in this specific case, could not be located.

Computational and Theoretical Chemical Studies of N Ethyl 3 Trifluoromethyl Aniline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is governed by its ability to alter its charge distribution under an intense electric field, a property characterized by the molecular polarizability (α) and hyperpolarizability (β). Computational studies, primarily using DFT, are instrumental in predicting these properties.

For N-Ethyl-3-(trifluoromethyl)aniline, the key to its potential NLO activity lies in the electronic interplay between the N-ethyl group and the trifluoromethyl group. The N-ethyl group acts as an electron-donating group (EDG) through resonance, pushing electron density into the aniline (B41778) ring. Conversely, the trifluoromethyl (-CF3) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms. This intramolecular charge-transfer (ICT) from the donor to the acceptor through the π-conjugated system of the benzene (B151609) ring is a fundamental requirement for a significant second-order NLO response (β).

DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be employed to calculate the NLO parameters. bohrium.comjournaleras.com Studies on similar aniline derivatives and Schiff bases containing -CF3 groups show that such substitutions can lead to substantial hyperpolarizability values. nih.govacs.org The first hyperpolarizability (β) is a key indicator of second-order NLO activity. For a molecule like this compound, the calculated β value would be expected to be significant, making it a candidate for NLO materials. nih.gov

Below is a table of predicted NLO properties for a representative aniline derivative, calculated using DFT methods, which illustrates the type of data generated in such studies.

ParameterB3LYPHSEH1PBEUnit
Dipole Moment (μ)3.23563.2023Debye
Mean Polarizability (⟨α⟩)14.61114.341× 10-24 esu
First Hyperpolarizability (β)318.780308.932× 10-32 esu

Table 1: Representative predicted Non-Linear Optical (NLO) properties for a related molecule, 5-(trifluoromethyl)pyridine-2-thiol, calculated at different levels of theory. journaleras.com These values indicate that molecules with trifluoromethyl groups can exhibit significant NLO responses.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. sciencepublishinggroup.comswinburne.edu.au

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. The analysis typically focuses on transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline moiety (the N-ethyl group and the benzene ring), while the LUMO would likely have significant contributions from the electron-withdrawing trifluoromethyl group and the benzene ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally corresponds to a longer wavelength (red-shifted) absorption maximum (λmax) and higher reactivity. TD-DFT studies on Schiff bases derived from 3-(trifluoromethyl)aniline (B124266) have confirmed that the electronic transitions are predominantly π → π* and n → π* in nature. nih.govacs.org The calculations, often performed with functionals like CAM-B3LYP, can predict the λmax values in various solvents by incorporating solvent effects through models like the Polarizable Continuum Model (PCM).

TransitionCalculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
S0 → S13170.085HOMO → LUMOπ → π
S0 → S22850.042HOMO-1 → LUMOπ → π
S0 → S32600.150HOMO → LUMO+1n → π*

Table 2: Representative TD-DFT predicted electronic transition data for a related trifluoromethyl-containing aromatic compound. acs.org The data shows the predicted absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions.

Predictive Modeling of Reactivity and Selectivity

Influence of Substituent Effects on Reaction Pathways

The reactivity and regioselectivity of an aromatic ring in reactions such as electrophilic aromatic substitution (EAS) are governed by the electronic properties of its substituents. In this compound, the two substituents exert opposing electronic effects. lumenlearning.com

N-Ethyl Group (-NHCH₂CH₃): This is an activating group. The nitrogen atom's lone pair of electrons can be donated into the benzene ring via resonance, increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself. This resonance donation is strongest at the ortho and para positions, making the N-ethyl group a powerful ortho, para-director. libretexts.org

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group. Due to the high electronegativity of the three fluorine atoms, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I effect). libretexts.orgbeilstein-journals.org This effect pulls electron density out of the ring, decreasing its nucleophilicity and making it much less reactive towards electrophiles. This deactivation is felt at all positions but makes the meta position the least deactivated, thus the -CF₃ group is a meta-director. libretexts.org

Computational Studies on Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. By using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.com

For reactions involving this compound, computational studies can predict the most likely mechanistic pathways. For example, in its synthesis via N-alkylation of 3-(trifluoromethyl)aniline, a computational model could explore an Sₙ2 mechanism, calculating the activation energy barrier for the nucleophilic attack of the aniline nitrogen on an ethylating agent.

Furthermore, for subsequent reactions like the trifluoromethylarylation of alkenes, computational studies can reveal the role of solvents and reagents in controlling reactivity and selectivity. nih.gov Mechanistic studies on the reactions of anilines with radicals have shown that DFT can accurately predict whether a reaction proceeds via hydrogen abstraction from the amine group or via addition to the aromatic ring by comparing the activation barriers for each path. mdpi.com Such studies provide a theoretical framework for understanding experimental outcomes and for designing more efficient synthetic routes.

Thermodynamic and Spectroscopic Parameter Computations

Enthalpy and Free Energy Calculations

Quantum chemical calculations are highly effective for determining the thermodynamic properties of molecules and reactions. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be computed for reactants, products, and transition states. mdpi.com These calculations are fundamental to predicting the feasibility and spontaneity of a chemical process.

The standard enthalpy of formation, heat capacity, and entropy of this compound can be calculated using DFT methods (e.g., M06-2X or B3LYP) combined with frequency calculations. The frequency analysis provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute enthalpy and Gibbs free energy at a given temperature.

For a chemical reaction, the change in enthalpy (ΔH_rxn) indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH). The change in Gibbs free energy (ΔG_rxn) is the ultimate indicator of spontaneity under constant temperature and pressure; a negative ΔG indicates a spontaneous reaction. Computational studies on the reaction mechanisms of related anilines have used these calculations to determine which reaction pathways are thermodynamically favorable. mdpi.commdpi.com For example, by comparing the Gibbs free energy of activation (ΔG‡) for competing pathways, the kinetically preferred product can be predicted.

Reaction PathwayΔH (kcal/mol)ΔG (kcal/mol)Thermodynamic Favorability
Pathway A (e.g., ortho-addition)-25.5-15.2Spontaneous, Exothermic
Pathway B (e.g., meta-addition)-20.1-9.8Spontaneous, Exothermic
Pathway C (e.g., H-abstraction)-18.9-7.5Spontaneous, Exothermic

Table 3: Representative calculated thermodynamic parameters for different potential reaction pathways of an aniline derivative. mdpi.com By comparing the ΔG values, Pathway A is identified as the most thermodynamically favorable route.

Advanced Spectroscopic and Structural Elucidation Techniques for N Ethyl 3 Trifluoromethyl Aniline and Its Synthetic Intermediates

Vibrational Spectroscopy for Fundamental Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For N-Ethyl-3-(trifluoromethyl)aniline, characteristic absorption bands are expected for the N-H bond of the secondary amine, the C-N bond, aromatic C-H and C=C bonds, and the C-F bonds of the trifluoromethyl group.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and other key structural features. For this compound, FT-Raman would be effective in characterizing the symmetric vibrations of the benzene (B151609) ring and the trifluoromethyl group.

Studies on similar molecules, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266), have utilized FT-Raman spectroscopy to analyze their vibrational spectra. researchgate.net The technique has also been successfully applied to characterize various aniline (B41778) derivatives and complex molecules containing trifluoromethyl groups, demonstrating its utility in elucidating their detailed molecular structures. ljmu.ac.ukscialert.netresearchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Different NMR techniques provide specific information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the N-H proton, and the aromatic protons on the substituted benzene ring. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern. While a specific ¹H NMR spectrum for this compound was not found, data for the closely related N-ethyl-m-toluidine (N-Ethyl-3-methylaniline) shows the characteristic ethyl group signals and the complex splitting patterns of the aromatic protons. chemicalbook.com Similarly, ¹H NMR data is available for other aniline derivatives which can be used for comparative analysis. rsc.orgresearchgate.netchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms.

In the ¹³C NMR spectrum of this compound, separate signals would be observed for the two carbons of the ethyl group, the four distinct aromatic carbons of the disubstituted ring, and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. While a dedicated ¹³C NMR spectrum for this compound is not available in the search results, spectra of related compounds like N-phenylanilines and aniline derivatives provide expected chemical shift ranges. rsc.orgresearchgate.netmdpi.com For instance, the ¹³C NMR spectrum of n-ethylanilinium TFA shows the resonances for the ethyl group and the aromatic carbons. researchgate.net

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. The chemical shift of the fluorine atoms provides information about their electronic environment.

For this compound, the ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group. Numerous studies on compounds containing trifluoromethyl groups demonstrate the utility of ¹⁹F NMR in their characterization. rsc.orgrsc.orgresearchgate.netnih.govacs.orgacs.orgrsc.org The technique is so specific that it has been used to monitor the metabolism of 3-trifluoromethylaniline in biological systems. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of experiments for unambiguously assigning the complex structure of molecules like this compound. Unlike one-dimensional spectra, 2D NMR plots correlations between different nuclei, resolving overlapping signals and revealing the connectivity of the molecular framework. slideshare.netscribd.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For this compound, a COSY spectrum would be crucial for confirming the ethyl group's structure by showing a cross-peak between the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. It would also reveal correlations between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). scribd.comsdsu.edu It is highly sensitive and allows for the definitive assignment of each protonated carbon in the molecule. For instance, the methylene protons of the ethyl group would show a correlation peak to the methylene carbon, and each aromatic proton would correlate to its specific aromatic carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for piecing together the complete carbon skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons. In the case of this compound, HMBC would show correlations from the ethyl protons to the aromatic carbon attached to the nitrogen (C-1), and from the aromatic protons to the quaternary carbon bearing the trifluoromethyl group (C-3) and the CF₃ carbon itself. In studies of related complex structures, such as impurities in 3-bromo-5-(trifluoromethyl)aniline, 2D NMR techniques were essential for complete structural determination. researchgate.net

The following table outlines the expected key correlations for this compound in these 2D NMR experiments.

TechniqueCorrelating NucleiExpected Key Correlations for this compoundInformation Gained
COSY ¹H ↔ ¹H- Methylene (CH₂) protons ↔ Methyl (CH₃) protons- Aromatic protons (H-4, H-5, H-6) to their neighborsConfirms the ethyl group fragment and the relative positions of aromatic protons.
HSQC ¹H ↔ ¹³C (1-bond)- Methylene protons ↔ Methylene carbon- Methyl protons ↔ Methyl carbon- Each aromatic proton (H-2, H-4, H-5, H-6) ↔ its directly bonded carbonUnambiguously assigns all protonated carbons.
HMBC ¹H ↔ ¹³C (2-4 bonds)- Ethyl protons ↔ Aromatic C-1- Aromatic H-2/H-4 ↔ Quaternary C-3- Aromatic H-2/H-4 ↔ Trifluoromethyl (CF₃) carbonAssembles the molecular skeleton by connecting fragments and assigning quaternary carbons.

X-ray Crystallography for Solid-State Structure Determination

Should this compound or a derivative be crystallized, Single-Crystal X-ray Diffraction (SC-XRD) would provide an unambiguous determination of its molecular structure. This non-destructive technique involves directing monochromatic X-rays at a single crystal and analyzing the resulting diffraction pattern. carleton.edu This pattern has a direct relationship to the crystal's internal lattice structure. carleton.edu

The analysis yields a precise 3D model of the molecule, confirming the connectivity and geometry of the ethyl group, the aniline ring, and the trifluoromethyl substituent. It would reveal the planarity of the aromatic ring and the conformation of the N-ethyl group relative to the ring. Furthermore, SC-XRD is the gold standard for determining the absolute configuration of chiral molecules. rigaku.com While this compound itself is not chiral, this technique is indispensable for characterizing chiral derivatives or co-crystals. The technique has been successfully used to determine the complex geometries of organometallic intermediates involving related azole structures, demonstrating its power in defining precise spatial arrangements. acs.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula for a given ion, providing a high degree of confidence in the compound's identity. nih.gov For this compound (C₉H₁₀F₃N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The data is invaluable for confirming the successful synthesis of the target compound and for identifying unknown impurities.

The table below shows the predicted exact masses for various adducts of this compound, which can be identified using HRMS.

AdductFormulaPredicted m/z (Da)
[M+H]⁺ [C₉H₁₁F₃N]⁺190.08382
[M+Na]⁺ [C₉H₁₀F₃NNa]⁺212.06576
[M+K]⁺ [C₉H₁₀F₃NK]⁺228.03970
[M]⁺ [C₉H₁₀F₃N]⁺189.07599
Data sourced from predicted values for the protonated base compound. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. mdpi.com It is an ideal method for assessing the purity of a this compound sample and for identifying any volatile impurities, such as residual starting materials or side-products from its synthesis. d-nb.infoepa.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint. The mass spectrum of the parent compound, 3-(Trifluoromethyl)aniline, shows a molecular ion peak at m/z 161 and major fragments at m/z 142 and 114, corresponding to losses from the trifluoromethyl group. nih.govnist.gov For this compound (MW 189.18), one would expect a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragment Ion (m/z)Possible Identity/LossSignificance
189 [M]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
174 [M - CH₃]⁺Loss of a methyl radical from the ethyl group.
161 [M - C₂H₄]⁺Loss of ethene via McLafferty-type rearrangement or cleavage of the ethyl group.
142 [M - C₂H₄ - F]⁺Subsequent loss of a fluorine atom from the CF₃ group.
93 [C₆H₅N]⁺Fragment corresponding to an aniline core after loss of the ethyl and CF₃ groups.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. The position (λmax) and intensity (ε) of these absorption bands are sensitive to the substituents on the ring.

The parent aniline molecule exhibits primary absorption bands related to its π-conjugated system. The introduction of an electron-donating amino group (and by extension, the N-ethylamino group) and an electron-withdrawing trifluoromethyl group will influence the energy of the electronic transitions. The parent compound, 3-(Trifluoromethyl)aniline, has a reported λmax of 263 nm. nih.gov The addition of the N-ethyl group, an auxochrome, is expected to cause a slight red shift (bathochromic shift) in the absorption maximum due to its electron-donating character, which enhances conjugation with the aromatic ring. Analysis of the UV-Vis spectrum can also provide evidence for the formation of electron-donor-acceptor (EDA) complexes in solution. acs.org

CompoundKey SubstituentsExpected λmax (nm)Expected Effect
Aniline -NH₂~230, ~280Reference π → π* transitions.
3-(Trifluoromethyl)aniline -NH₂, -CF₃263 nih.govThe -CF₃ group influences the electronic structure.
This compound -NHCH₂CH₃, -CF₃>263The electron-donating ethyl group should cause a bathochromic (red) shift compared to 3-(Trifluoromethyl)aniline.

Thermal Analysis Techniques (e.g., TGA/DSC) for Stability Investigations

A thorough investigation into the thermal stability of this compound would typically involve the following analyses:

Thermogravimetric Analysis (TGA): A TGA scan would reveal the temperature at which the compound begins to decompose, the rate of decomposition, and the percentage of mass loss at different temperature intervals. This data is critical for establishing the upper-temperature limit for its safe handling and use.

Differential Scanning Calorimetry (DSC): A DSC analysis would identify the melting point of this compound, providing a key physical property and an indicator of purity. It would also reveal any other phase transitions, such as solid-solid transitions or the glass transition if the compound can be vitrified. The enthalpy of melting could also be determined from the DSC curve.

Without experimental data, any discussion of the specific thermal behavior of this compound remains speculative. The generation of such data through rigorous experimental work is a prerequisite for a complete understanding of this chemical compound.

Q & A

Q. What are the common synthetic routes for N-Ethyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

this compound is typically synthesized via alkylation of 3-(trifluoromethyl)aniline with ethylating agents like ethyl iodide or ethyl bromide under basic conditions. Key factors include:

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature : Optimal yields are achieved at 60–80°C, balancing reaction kinetics and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates . Methodological tip: Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the ethyl and trifluoromethyl group positions. The ethyl group’s triplet signal (~1.2 ppm) and trifluoromethyl’s 19F^{19}\text{F} signal (-62 to -65 ppm) are diagnostic .
  • FT-IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 220.1) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. This is confirmed by nitration and halogenation studies, where para-substituted products dominate . Methodological note: Use kinetic studies (e.g., UV-Vis monitoring) to track reaction regioselectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological applications?

  • Alkyl chain variation : Comparative studies show that ethyl groups balance lipophilicity and steric hindrance better than methyl or propyl analogs, enhancing membrane permeability in drug candidates .
  • Substituent effects : Introducing electron-donating groups (e.g., methoxy) at the para position increases nucleophilicity, improving interactions with biological targets . Experimental design: Use computational docking (e.g., AutoDock) paired with in vitro assays to validate binding affinities .

Q. What computational methods are employed to predict the electronic properties of this compound?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (HOMO-LUMO), revealing charge distribution and reactivity hotspots .
  • Molecular dynamics : Simulate solvation effects in biological membranes to predict bioavailability . Key HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidative degradation .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Discrepancies (e.g., divergent regioselectivity in nitration) often arise from solvent polarity or catalyst differences. Resolve via:

  • Controlled replicates : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) .
  • Mechanistic studies : Use isotopic labeling (e.g., 15N^{15}\text{N}-aniline) to trace reaction pathways .

Q. What are the challenges in purifying this compound, and how are they mitigated?

  • Byproduct removal : Column chromatography (silica gel, hexane/ethyl acetate eluent) separates unreacted starting materials .
  • HPLC optimization : Reverse-phase C18 columns with acetonitrile/water gradients resolve structurally similar impurities . Safety note: High volatility requires use of closed systems to prevent exposure .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular contact .
  • Ventilation : Use fume hoods to avoid inhalation; airborne exposure limits are typically <1 mg/m3^3 .
  • Spill management : Neutralize with activated carbon and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.